Product packaging for Disuccinimidyl suberate(Cat. No.:CAS No. 58628-80-3)

Disuccinimidyl suberate

Cat. No.: B1669919
CAS No.: 58628-80-3
M. Wt: 368.34 g/mol
InChI Key: ZWIBGKZDAWNIFC-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Chemical Cross-linking in Protein Studies

The study of proteins and their intricate interactions is fundamental to understanding biological processes. For decades, chemical cross-linking has served as a cornerstone technique to investigate protein structures and their complexes. nih.gov Early methods often provided the first glimpses into the spatial arrangement of proteins and their interaction partners. nih.govresearchgate.net The evolution of this field saw the development of a vast array of chemical reagents designed to covalently link proteins that are in close proximity.

The advent of mass spectrometry (MS) dramatically revitalized and expanded the utility of chemical cross-linking. nih.govresearchgate.netnih.gov The combination, now known as chemical cross-linking mass spectrometry (CXMS or XL-MS), allows for the precise identification of the cross-linked amino acid residues. nih.govresearchgate.net This provides valuable distance constraints that can guide the modeling of protein structures and the mapping of interaction interfaces within large protein complexes. nih.govportlandpress.com The development has progressed from simple reagents to sophisticated molecules incorporating features like cleavable spacers and isotopic labels to simplify analysis. researchgate.netaustinpublishinggroup.com This continuous evolution has solidified chemical cross-linking as a powerful tool for structural proteomics, capable of analyzing everything from purified protein complexes to interactions within their native cellular environments. researchgate.netportlandpress.com

Role of Disuccinimidyl Suberate (B1241622) as a Homobifunctional Cross-linker

Disuccinimidyl suberate (DSS) is a well-established and widely used homobifunctional cross-linker. gbiosciences.comcovachem.com The term "homobifunctional" indicates that the molecule possesses two identical reactive groups. gbiosciences.comwikipedia.org In the case of DSS, these are N-hydroxysuccinimide (NHS) esters located at both ends of an eight-carbon spacer arm derived from suberic acid. cfplus.czproteochem.comnih.gov

These NHS esters are highly reactive toward primary amines (–NH₂), which are found on the side chain of lysine (B10760008) residues and at the N-terminus of proteins. gbiosciences.comwikipedia.org The reaction, which is most efficient at a pH of 7-9, forms a stable and essentially irreversible amide bond, covalently linking the target molecules and releasing N-hydroxysuccinimide as a byproduct. gbiosciences.comwikipedia.org

A defining feature of DSS is its spacer arm, which has a fixed length of 11.4 angstroms (Å). gbiosciences.comcfplus.cz This specific distance acts as a molecular ruler, meaning that a successful cross-link between two amino acid residues provides a direct piece of evidence that these residues are within that spatial proximity in the three-dimensional structure of the protein or protein complex. portlandpress.com

DSS is a water-insoluble, non-cleavable, and membrane-permeable molecule. gbiosciences.comwikipedia.orgnih.gov Its hydrophobicity requires it to be dissolved in an organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) before being added to an aqueous reaction. gbiosciences.comproteochem.com However, this same property makes it ideal for cross-linking proteins within the lipid environment of cell membranes or for intracellular cross-linking. gbiosciences.comwikipedia.org For applications requiring a water-soluble alternative, a structurally similar compound, bis(sulfosuccinimidyl) suberate (BS3), is available. proteochem.comwikipedia.org

Table 1: Properties of this compound (DSS)

Property Value Source
Synonyms DSS, Disuccinimidyl octanedioate covachem.comcfplus.cz
Molecular Formula C₁₆H₂₀N₂O₈ cfplus.czchemimpex.com
Molecular Weight 368.34 g/mol cfplus.czchemimpex.com
Spacer Arm Length 11.4 Å gbiosciences.comcfplus.cz
Reactive Groups N-hydroxysuccinimide (NHS) esters gbiosciences.com
Target Functional Group Primary amines (-NH₂) gbiosciences.comwikipedia.org
Solubility Water-insoluble; Soluble in DMSO, DMF gbiosciences.comselleckchem.com
Membrane Permeable Yes gbiosciences.comwikipedia.org
Cleavable No gbiosciences.com

Fundamental Contributions of this compound to Biochemical Proximity Ligation

Proximity Ligation Assays (PLA) are highly sensitive methods used to detect protein-protein interactions or post-translational modifications in situ. The technique relies on the principle that when two or more proteins are in close proximity, antibody-oligonucleotide conjugates (proximity probes) bound to them can interact. This interaction templates the ligation of the oligonucleotides, creating a new DNA sequence that can be amplified and detected, signaling the presence of the protein interaction. nih.gov

This compound has been instrumental in the development and application of these assays. nih.gov A crucial step in preparing for a PLA experiment is the creation of the proximity probes, which involves covalently linking specific antibodies to synthetic oligonucleotides. nih.govdntb.gov.ua DSS is a favored reagent for this conjugation process. nih.govresearchgate.net

The process typically involves reacting an amine-modified oligonucleotide with an excess of DSS. researchgate.netresearchgate.net The homobifunctional nature of DSS allows one of its NHS esters to react with the amine on the oligonucleotide, creating a stable succinimidyl-activated oligonucleotide. This intermediate is then directly reacted with an antibody, where the second NHS ester of the DSS molecule forms a stable amide bond with lysine residues on the antibody. nih.govresearchgate.net This facile and robust conjugation strategy is noted for its efficiency, high yield, and minimal perturbation to the antibody's function. nih.govresearchgate.net The stable, non-cleavable linkage provided by DSS ensures that the antibody-oligonucleotide conjugates are robust and reliable for use in sensitive detection methods like PLA, including those coupled with quantitative PCR (qPCR). nih.govnih.govdntb.gov.ua

Compound Glossary

Table 2: List of Chemical Compounds

Compound Name
This compound (DSS)
N-hydroxysuccinimide (NHS)
Suberic acid
Lysine
bis(sulfosuccinimidyl) suberate (BS3)
Dimethyl sulfoxide (DMSO)

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H20N2O8 B1669919 Disuccinimidyl suberate CAS No. 58628-80-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

bis(2,5-dioxopyrrolidin-1-yl) octanedioate
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InChI

InChI=1S/C16H20N2O8/c19-11-7-8-12(20)17(11)25-15(23)5-3-1-2-4-6-16(24)26-18-13(21)9-10-14(18)22/h1-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

ZWIBGKZDAWNIFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCCCCCC(=O)ON2C(=O)CCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C16H20N2O8
Source PubChem
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DSSTOX Substance ID

DTXSID70988200
Record name 1,1'-[(1,8-Dioxooctane-1,8-diyl)bis(oxy)]di(pyrrolidine-2,5-dione)
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Molecular Weight

368.34 g/mol
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CAS No.

68528-80-3, 68526-60-3
Record name Disuccinimidyl suberate
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Mechanistic Principles of Disuccinimidyl Suberate Cross Linking

Reactivity Profile with Primary Amine Functional Groups

The core of DSS's cross-linking capability lies in the reaction of its two NHS ester functional groups with primary amines. vwr.comcarleton.edu This reaction is a nucleophilic acyl substitution where the deprotonated primary amine acts as the nucleophile, attacking the carbonyl carbon of the NHS ester. This leads to the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct. tandfonline.comwikipedia.org

Formation of Stable Amide Bonds

The reaction between the NHS ester of DSS and a primary amine results in the formation of a highly stable amide bond. chemimpex.comvwr.comtandfonline.com This covalent linkage is robust and not easily cleaved under typical biological conditions, making it ideal for permanently "fixing" protein interactions for subsequent analysis. austinpublishinggroup.comtandfonline.com The formation of this stable bond is a single-step reaction that proceeds without the need for toxic side-products or additional redox reagents, which can sometimes be a source of undesirable reactivity in other cross-linking methods. tandfonline.com

Specificity for Lysine (B10760008) Residues and Protein N-termini

DSS exhibits a strong preference for reacting with primary amines. wikipedia.orgvwr.comcarleton.edu In the context of proteins, the most abundant and accessible primary amines are the ε-amino group of lysine residues and the α-amino group of the protein's N-terminus. vwr.comsangon.comresearchgate.net While reactions with the hydroxyl groups of serine, threonine, and tyrosine have been reported, these are generally considered side reactions and occur to a much lesser extent, especially under controlled pH conditions. ethz.chnih.gov The primary targets remain the amino groups of lysine and the N-terminus. ethz.chresearchgate.net

Influence of Reaction Conditions on Cross-linking Efficiency

The efficiency of the cross-linking reaction with DSS is significantly influenced by several key experimental parameters.

The pH of the reaction buffer is a critical factor governing the reactivity of DSS. nih.govacs.orgnih.gov The cross-linking reaction is most efficient in the pH range of 7.0 to 9.0. wikipedia.orgvwr.comcarleton.edu This is because the reaction requires the primary amine to be in a deprotonated state to act as a nucleophile. nih.gov At acidic pH, primary amines are protonated, which significantly reduces their reactivity and, consequently, the cross-linking efficiency. nih.govacs.orgnih.gov

Table 1: Effect of pH on Disuccinimidyl Suberate (B1241622) (DSS) Cross-linking Efficiency

pH Relative Cross-linking Efficiency Key Observations
4.0 Very Low Significant decrease in efficiency; high-mass species may be present. nih.gov
5.0 Low Approximately 50% of the cross-links identified at pH 7.5 can still be observed. acs.org
5.5 Moderate A 2-fold decrease in the number of identified cross-links compared to pH 7.5. acs.org
7.0 - 8.5 High (Optimal) The reaction is most efficient in this range, balancing amine reactivity and NHS ester stability. nih.govnih.gov
> 8.5 Decreasing Increased rate of NHS ester hydrolysis competes with the cross-linking reaction. thermofisher.comthermofisher.com

Disuccinimidyl suberate is a water-insoluble compound and must first be dissolved in a polar organic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), before being added to the aqueous reaction mixture. wikipedia.orgvwr.comcarleton.edu The choice of solvent can influence the efficiency of the reaction. For some cross-linkers, DMSO has been shown to lead to more efficient activation compared to other solvents like methanol. mdpi.com

The concentrations of both the protein and the cross-linker are also crucial. In dilute protein solutions, the competing hydrolysis reaction of the NHS ester is more likely to occur. sangon.com In contrast, at higher protein concentrations, the acylation reaction (cross-linking) is favored. thermofisher.com The molar excess of the cross-linker over the protein also needs to be optimized empirically for each specific system to avoid excessive modification, which could lead to protein aggregation or distortion of its native structure. nih.gov

Cross-linker Spacer Arm Conformation and Derived Distance Constraints

DSS is a homobifunctional cross-linker, meaning it has identical reactive groups at both ends of a spacer arm. wikipedia.org The spacer arm in DSS is an 8-carbon alkyl chain, which, when fully extended, has a length of 11.4 Å. thermofisher.comthermofisher.comnih.gov This spacer arm length dictates the maximum distance between the two amino acid residues that can be covalently linked. austinpublishinggroup.comresearchgate.net

The distance constraints derived from DSS cross-linking are invaluable for computational modeling and the determination of protein and protein complex structures. austinpublishinggroup.comnih.govacs.org The 11.4 Å length of the spacer arm means that the alpha-carbon atoms of two cross-linked lysine residues can be up to approximately 24 Å apart. nih.govresearchgate.net However, due to the flexibility of both the protein and the cross-linker itself, a tolerance is often added. nih.gov Molecular dynamics simulations and experimental data suggest that a Cα-Cα distance constraint of 26–30 Å is appropriate for DSS. nih.govresearchgate.net It is important to note that while the spacer arm provides a maximum distance, it does not preclude the cross-linking of residues that are closer together. The conformation of the suberate chain is flexible, allowing it to span a range of distances up to its maximum extended length. nih.gov

Table 2: Properties of this compound (DSS)

Property Value Reference(s)
Molecular Formula C₁₆H₂₀N₂O₈ wikipedia.orgthermofisher.com
Molecular Weight 368.35 g/mol carleton.eduthermofisher.com
Spacer Arm Length 11.4 Å thermofisher.comthermofisher.comnih.gov
Reactive Groups N-hydroxysuccinimide (NHS) ester wikipedia.orgvwr.comcarleton.edu
Target Functional Groups Primary amines (-NH₂) wikipedia.orgvwr.comcarleton.edu
Optimal Reaction pH 7.0 - 9.0 wikipedia.orgvwr.comcarleton.edu
Solubility Water-insoluble (requires organic solvent like DMSO or DMF) wikipedia.orgvwr.comcarleton.edu
Maximum Cα-Cα Distance ~24-30 Å nih.govresearchgate.net

Spatial Information Derived from Cross-linked Residues

The defined length of the DSS spacer arm is a critical feature that allows for its use as a "molecular ruler" to probe the three-dimensional structure of proteins and protein complexes. nih.gov The spacer arm has a length of 11.4 angstroms (Å), which represents the maximum distance between the nitrogen atoms of the two cross-linked amine groups. thermofisher.comproteochem.com This fixed distance provides a significant spatial constraint, indicating that the linked residues were in close proximity within the native protein structure.

The process of identifying these cross-linked residues, typically through mass spectrometry, provides valuable data for computational modeling of protein structures. nih.govmtoz-biolabs.com By identifying pairs of amino acids that are linked by DSS, researchers can generate distance restraints that help to define the protein's fold and the arrangement of its subunits. nih.govd-nb.info

However, it is important to acknowledge that the flexibility of both the cross-linker and the amino acid side chains can influence the precise distance between the alpha-carbons of the linked residues. nih.gov Studies have shown that even with a relatively short spacer arm like that of DSS, residues with alpha-carbon distances of up to 25 Å can be linked due to the flexibility of the lysine side chains. nih.gov Therefore, while DSS provides valuable spatial information, the interpretation of this data requires careful consideration of these factors.

The utility of DSS in providing spatial information is exemplified in studies of protein complexes. By identifying cross-links between different protein subunits (intermolecular cross-links), researchers can map the interfaces of protein-protein interactions. scispace.com This information is crucial for understanding the assembly and function of large macromolecular complexes.

FeatureDescriptionReference
Spacer Arm Length 11.4 Å thermofisher.comproteochem.com
Reactive Groups N-hydroxysuccinimide (NHS) esters carleton.edu
Target Residues Primary amines (e.g., Lysine) carleton.eduthermofisher.com
Reaction pH 7-9 carleton.edugbiosciences.com
Key Application Provides spatial constraints for protein structure modeling. mtoz-biolabs.comnih.gov

Considerations for Intramolecular and Intermolecular Linkages

The outcome of a DSS cross-linking experiment, whether it predominantly yields intramolecular (within the same molecule) or intermolecular (between different molecules) linkages, is influenced by several key experimental parameters. korambiotech.comcsic.es

Protein Concentration: The concentration of the protein solution is a primary determinant. korambiotech.comthermofisher.com

Low Protein Concentration: Dilute protein solutions favor the formation of intramolecular cross-links. In such conditions, the probability of a DSS molecule reacting with two sites on the same protein is higher than the probability of it bridging two separate protein molecules. korambiotech.comthermofisher.com

High Protein Concentration: Conversely, higher protein concentrations increase the likelihood of intermolecular cross-linking, as protein molecules are in closer proximity to one another.

Cross-linker to Protein Molar Ratio: The ratio of DSS to protein also plays a crucial role.

High Molar Excess of Cross-linker: Using a large molar excess of DSS can favor intramolecular cross-linking. korambiotech.com The abundance of the cross-linker increases the chances of both ends of a single DSS molecule reacting within the same protein before it can encounter a second protein molecule.

Lower Molar Excess of Cross-linker: A lower ratio of DSS to protein can lead to a higher proportion of intermolecular cross-links, as there are fewer cross-linker molecules available to saturate the reactive sites on a single protein.

In a study on hemoglobin, DSS was shown to primarily induce intramolecular cross-linking, resulting in a stabilized tetrameric structure. wikipedia.orgtandfonline.comnih.gov However, the same study also identified the formation of dimeric and trimeric hemoglobin species, indicating that intermolecular cross-linking also occurred to a lesser extent. nih.gov This highlights that the outcome is often a mixture of both types of linkages, with the relative proportions being dictated by the reaction conditions.

The ability to control the balance between intramolecular and intermolecular cross-linking is a powerful tool for protein chemists. Intramolecular cross-linking can be used to stabilize the conformation of a single protein or to study its folding dynamics. korambiotech.com Intermolecular cross-linking is invaluable for identifying and characterizing protein-protein interactions and for assembling protein polymers. tandfonline.comkorambiotech.com

ConditionFavored Linkage TypeRationaleReference
Low Protein Concentration IntramolecularHigher probability of reacting with two sites on the same molecule. korambiotech.comthermofisher.com
High Protein Concentration IntermolecularIncreased proximity of protein molecules.
High Molar Excess of Cross-linker IntramolecularIncreased chance of both ends of a DSS molecule reacting within one protein. korambiotech.com
Lower Molar Excess of Cross-linker IntermolecularFewer cross-linker molecules available to saturate reactive sites on a single protein.

Methodological Frameworks Utilizing Disuccinimidyl Suberate

Integration with Mass Spectrometry (Cross-linking Mass Spectrometry, XL-MS)

After the cross-linking and quenching steps, the protein sample must undergo several processing steps to prepare it for mass spectrometric analysis. This typically involves denaturing the cross-linked proteins, reducing any disulfide bonds, and alkylating free cysteine residues to prevent them from re-forming. For instance, the sample can be resuspended in a solution containing 8 M urea (B33335) for denaturation, followed by reduction with tris(2-carboxyethyl)phosphine (B1197953) (TCEP) and alkylation with iodoacetamide. acs.org These steps ensure that the proteins are fully unfolded, making them accessible to proteolytic enzymes for digestion. researchgate.net Because cross-linked peptides are often present in low abundance compared to unmodified peptides, enrichment steps such as size exclusion chromatography (SEC) are frequently employed to selectively isolate the larger, cross-linked species before MS analysis. nih.govresearchgate.netyoutube.com

The cornerstone of the "bottom-up" proteomics approach used in XL-MS is the enzymatic digestion of the cross-linked protein sample into smaller peptides. nih.gov Trypsin is the most commonly used protease for this purpose. nih.gov It cleaves proteins C-terminal to lysine (B10760008) and arginine residues, generating a predictable set of peptides. The cross-linked protein sample is digested with one or more proteases, and the resulting mixture contains unmodified linear peptides, monolinked peptides (where only one end of the DSS has reacted), and the information-rich cross-linked peptides. scispace.com The identification of these cross-linked peptide pairs by the mass spectrometer reveals which specific residues were in close proximity in the three-dimensional structure of the protein complex. huji.ac.il

Sample Processing for Mass Spectrometric Analysis

Enrichment of Cross-linked Peptides

Due to the low stoichiometry of cross-linking reactions, cross-linked peptides are often present in substoichiometric amounts compared to their linear, unmodified counterparts. Consequently, an enrichment step is typically necessary to increase the concentration of cross-linked species prior to mass spectrometric analysis. The two most common and effective methods for the enrichment of DSS-cross-linked peptides are size exclusion chromatography (SEC) and strong cation exchange chromatography (SCX).

Size Exclusion Chromatography (SEC): This technique separates molecules based on their hydrodynamic radius. Cross-linked peptides, being larger than the individual linear peptides from which they are formed, elute earlier from the SEC column. This method has been shown to be effective in enriching for cross-linked peptides, with the majority of these species being found in the earlier fractions thermofisher.com. The use of SEC can significantly increase the number of identified cross-linked peptides by depleting the sample of smaller, unmodified peptides that would otherwise dominate the mass spectrometric analysis thermofisher.com.

Strong Cation Exchange Chromatography (SCX): This method separates molecules based on their net positive charge. At a low pH, tryptic peptides typically carry a net positive charge due to the presence of a C-terminal arginine or lysine and the N-terminal amino group. Cross-linked peptides, being composed of two peptides, will generally possess a higher net positive charge than linear peptides. This property allows for their selective retention on an SCX column, from which they can be eluted using a high-salt gradient. SCX has been demonstrated to be an efficient method for the enrichment of cross-linked peptides and can yield a comparable number of identifications to SEC-based fractionation thermofisher.com.

Table 1: Comparison of Enrichment Techniques for DSS-Cross-linked Peptides

Technique Principle of Separation Advantages Disadvantages
Size Exclusion Chromatography (SEC) Hydrodynamic radius (size) Effective for separating larger cross-linked peptides from smaller linear peptides. thermofisher.com May not be as effective for smaller cross-linked peptides or those with compact conformations.
Strong Cation Exchange Chromatography (SCX) Net positive charge Higher charge of cross-linked peptides allows for strong retention and selective elution. thermofisher.com Elution can be complex, and some cross-linked peptides may co-elute with highly charged linear peptides.
Chromatographic and Electrophoretic Separation Techniques

Following enrichment, further separation of the peptide mixture is typically performed to reduce its complexity before introduction into the mass spectrometer. High-performance liquid chromatography (HPLC) is the most common technique employed for this purpose, often coupled directly to the mass spectrometer. In some workflows, electrophoretic techniques are also utilized, primarily at the protein level before digestion.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the most widely used chromatographic technique for separating peptides. Peptides are separated based on their hydrophobicity. The complex mixture of peptides is loaded onto a C18 column and eluted with an increasing gradient of an organic solvent, such as acetonitrile. This online separation allows for the sequential introduction of peptides into the mass spectrometer, minimizing ion suppression and maximizing the number of identified peptides.

Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): While not typically used for the separation of cross-linked peptides, SDS-PAGE is a powerful tool for visualizing the results of a cross-linking reaction at the protein level neobiotechnologies.comsigmaaldrich.comiitg.ac.inrockland.com. By separating proteins based on their molecular weight, SDS-PAGE can be used to monitor the formation of higher molecular weight species corresponding to cross-linked protein complexes neobiotechnologies.comsigmaaldrich.comiitg.ac.inrockland.com. This can be useful for optimizing cross-linking conditions before proceeding with mass spectrometry analysis neobiotechnologies.comsigmaaldrich.comiitg.ac.inrockland.com. The general steps for SDS-PAGE analysis of DSS-cross-linked proteins are as follows:

Sample Preparation: The protein sample is mixed with an SDS-containing loading buffer, which denatures the proteins and imparts a uniform negative charge. A reducing agent may be included to break disulfide bonds, although this is not always desirable in cross-linking studies where intramolecular disulfide bonds may be of interest.

Electrophoresis: The samples are loaded onto a polyacrylamide gel, and an electric field is applied. The negatively charged proteins migrate towards the positive electrode, with smaller proteins moving more quickly through the gel matrix.

Visualization: After electrophoresis, the gel is stained with a protein-binding dye, such as Coomassie Brilliant Blue, to visualize the separated protein bands. The appearance of new, higher molecular weight bands in the cross-linked sample compared to the non-cross-linked control indicates a successful cross-linking reaction.

Mass Spectrometry Data Acquisition Strategies

The identification of cross-linked peptides by mass spectrometry presents unique challenges due to their larger size, and often, lower abundance. Specialized data acquisition strategies have been developed to address these challenges and maximize the information obtained from a cross-linking experiment.

Tandem Mass Spectrometry (MS/MS) for Cross-link Identification

Tandem mass spectrometry (MS/MS) is the cornerstone of cross-linked peptide identification. In a typical data-dependent acquisition (DDA) workflow, the mass spectrometer first acquires a full MS scan to determine the mass-to-charge ratios (m/z) of the peptides eluting from the HPLC. The most intense ions from the MS1 scan are then sequentially isolated and fragmented, and a tandem mass spectrum (MS2) is acquired for each.

The fragmentation of a DSS-cross-linked peptide in the gas phase results in a complex MS2 spectrum containing fragment ions from both constituent peptides. The most common fragmentation method used is collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD). In these methods, the peptide ion is accelerated and collided with an inert gas, causing fragmentation along the peptide backbone, primarily at the amide bonds. This generates b- and y-type fragment ions, the masses of which can be used to determine the amino acid sequence of the peptides. A key characteristic of the fragmentation of DSS-cross-linked peptides is the tendency for cleavage to occur at the amide bond joining the lysine ε-amine with the cross-linker, as well as at the peptide bond C-terminal to the cross-linked lysine nih.govresearchgate.net. This can result in a series of fragment ions that contain parts of both peptides and the cross-linker nih.govresearchgate.net.

Application of Isotopic Coding in Cross-linking Reagents

To facilitate the identification of cross-linked peptides from the complex mixture of linear peptides, isotopically labeled cross-linkers are often employed. This approach involves the use of a "heavy" and a "light" version of the cross-linker, which are chemically identical but differ in mass due to the incorporation of stable isotopes, such as deuterium (B1214612) (²H).

In a typical experiment, the protein sample is divided into two aliquots. One is treated with the light DSS (d0), and the other with a deuterated version, such as d4-DSS or d12-DSS rutgers.edu. The two samples are then combined, digested, and analyzed by mass spectrometry. Cross-linked peptides will appear in the MS1 scan as characteristic doublets, separated by the mass difference between the heavy and light cross-linkers. This unique isotopic signature allows for the confident identification of cross-linked peptides and their selection for MS/MS analysis. The use of isotopic coding significantly reduces the number of false-positive identifications and simplifies the data analysis process.

Computational Analysis of Cross-linking Mass Spectrometry Data

The complexity of MS/MS spectra generated from cross-linked peptides necessitates the use of specialized software for their identification and validation. A number of computational tools have been developed to address the unique challenges of cross-linking data analysis.

Software Tools for Cross-linked Peptide Identification and Validation

Several software packages are available for the analysis of DSS cross-linking data. These tools employ various algorithms to match the experimental MS/MS spectra to theoretical fragmentation patterns of cross-linked peptides from a protein sequence database. Some of the most commonly used software tools include:

StavroX and MeroX: StavroX is designed for the analysis of data from non-cleavable cross-linkers like DSS, while MeroX is specialized for cleavable cross-linkers nih.govstavrox.comstavrox.com. StavroX utilizes a sophisticated scoring algorithm based on the probability of ion occurrence and signal intensity in the fragment spectrum nih.govstavrox.com.

xQuest: This software is particularly well-suited for the analysis of data generated using isotopically labeled cross-linkers. The xQuest workflow involves screening for isotopic pairs in the MS1 scan and then using this information to guide the interpretation of the MS/MS spectra.

MaxLynx: Integrated into the popular MaxQuant environment, MaxLynx is a powerful workflow for the identification of both non-cleavable and MS-cleavable cross-linked peptides acs.orgnih.govscilit.combiorxiv.orgresearchgate.net. For non-cleavable cross-linkers like DSS, MaxLynx employs a novel di-peptide Andromeda score for efficient and accurate identification acs.orgnih.govscilit.combiorxiv.orgresearchgate.net.

pLink 2: This is a high-speed search engine that has been shown to outperform other methods in terms of precision and sensitivity, particularly for large-scale proteomic studies.

XlinkX (in Proteome Discoverer): This node within the Thermo Scientific Proteome Discoverer software provides a user-friendly interface for the analysis of cross-linking data and supports a wide range of cross-linkers, including DSS.

Table 2: Comparison of Software Tools for DSS Cross-linked Peptide Identification

Software Key Features Algorithm Highlights Typical Application
StavroX User-friendly graphical interface, automated analysis. nih.govstavrox.comstavrox.com Probability-based scoring of fragment ions. nih.govstavrox.com Analysis of data from non-cleavable cross-linkers. nih.govstavrox.comstavrox.com
xQuest Optimized for isotopically labeled cross-linkers. Screens for isotopic pairs in MS1 to guide MS2 analysis. Analysis of complex mixtures using isotopic labeling.
MaxLynx Integrated into MaxQuant, supports non-cleavable and cleavable cross-linkers. acs.orgnih.govscilit.combiorxiv.orgresearchgate.net Di-peptide Andromeda score for non-cleavable cross-linkers. acs.orgnih.govscilit.combiorxiv.orgresearchgate.net High-throughput analysis of large datasets. acs.orgnih.govscilit.combiorxiv.orgresearchgate.net
pLink 2 High-speed and high-sensitivity search engine. Two-stage open search strategy with fragment indexing. Proteome-scale identification of cross-linked peptides.
XlinkX Integrated into Proteome Discoverer, supports various cross-linkers. Can utilize fragment masses after cleavage of cleavable cross-linkers. General-purpose analysis of cross-linking data within the Proteome Discoverer environment.
False Discovery Rate Control in XL-MS Datasets

In cross-linking mass spectrometry (XL-MS) utilizing Disuccinimidyl suberate (B1241622) (DSS), ensuring the reliability of identified cross-linked peptides is paramount. This is achieved through rigorous statistical control, primarily by estimating and controlling the False Discovery Rate (FDR). The FDR represents the expected proportion of incorrect identifications among the accepted results. A widely adopted method for this purpose is the target-decoy approach (TDA).

The fundamental principle of the TDA involves searching the experimental mass spectra against a database containing the sequences of expected proteins (the "target" database) concatenated with a database of reversed or shuffled sequences (the "decoy" database). nih.gov Any match to a decoy sequence is considered a false positive, and the number of such matches is used to estimate the number of false positives within the target identifications. nih.gov

For homobifunctional, non-cleavable cross-linkers like DSS, the standard TDA formulas are generally applicable. nih.gov The symmetrical nature of DSS, where both reactive groups are identical, simplifies the construction of the search space compared to heterobifunctional cross-linkers that link different amino acid residues. nih.gov This allows for a more straightforward application of the target-decoy strategy. However, the use of DSS in XL-MS presents specific challenges for FDR control. The search space for cross-linked peptides is quadratically larger than in standard proteomics, particularly for inter-protein cross-links (links between different proteins). This expanded search space increases the probability of random matches, which can lead to a higher rate of false positives for inter-links compared to intra-protein links (links within the same protein). embopress.orgnih.gov

To address this, several methodological refinements to the standard TDA have been developed and implemented:

Separate FDR Calculation: A common practice is to calculate the FDR separately for intra-links and inter-links. embopress.org This is because inter-links are often associated with a higher error probability. By treating them as distinct groups, a more accurate error control can be achieved for each type of cross-link.

Fused Target-Decoy Databases: An alternative to the standard concatenated target-decoy search is the use of a fused target-decoy database. In this approach, target and decoy entries for the same protein are fused. This strategy has been shown to provide a better approximation of the theoretical error, especially when employing context-sensitive filtering, and can help to avoid underestimation of the FDR. embopress.org

Context-Sensitive Subgrouping: More advanced strategies involve subgrouping inter-links based on contextual information. For example, inter-links between proteins that are also supported by intra-links or mono-links (peptides modified by a hydrolyzed cross-linker) may be considered a more confident subgroup. This approach can increase the sensitivity of inter-link identification while maintaining low error rates. embopress.org

Decoy-Free Approaches (DFA): As an alternative to TDA, decoy-free methods have been developed. These approaches use statistical models, such as multi-sample mixtures of skew normal distributions, to model the score distributions of correct and incorrect peptide-spectrum matches (PSMs) directly from the target search results. This avoids the need for a decoy database and can offer advantages in terms of accuracy and computational time. nih.gov

The choice of search algorithm and FDR control strategy can significantly impact the number of identified cross-links at a given FDR threshold. Different software tools may implement these methodologies with variations, leading to different outcomes on the same dataset.

Research Findings on FDR Control in XL-MS

Several studies have benchmarked the performance of different XL-MS data analysis tools, providing insights into the practical application of FDR control. For instance, a comparative analysis of software for identifying cross-linked peptides can reveal discrepancies in the number of identified cross-link-spectrum matches (CSMs) at a controlled FDR.

SoftwareCross-linker TypeSampleFDR CutoffIdentified Unique Cross-linked Peptide PairsReference
MetaMorpheusXLNon-cleavable (e.g., DSS)Bovine Serum Albumin (BSA)1%108 nih.gov
XlinkX 2.0Non-cleavable (e.g., DSS)Bovine Serum Albumin (BSA)1%39 nih.gov
MetaMorpheusXLNon-cleavable (e.g., DSS)E. coli Ribosome1%77 nih.gov
XlinkX 2.0Non-cleavable (e.g., DSS)E. coli Ribosome1%31 nih.gov

The data illustrates that for non-cleavable cross-linkers like DSS, the choice of data analysis pipeline, including the specifics of the FDR estimation method, has a substantial impact on the number of confident identifications. nih.gov The development and application of more sophisticated FDR control strategies, such as fused-decoy databases and context-sensitive subgrouping, continue to be an active area of research aimed at improving the sensitivity and reliability of XL-MS studies using Disuccinimidyl suberate. embopress.org

Applications of Disuccinimidyl Suberate in Protein Structural Analysis

Elucidation of Protein Conformations in Native States

A primary application of Disuccinimidyl suberate (B1241622) (DSS) is in the stabilization and characterization of protein conformations as they exist in their native, functional states. Chemical cross-linking with DSS, coupled with mass spectrometry (XL-MS), provides a snapshot of a protein's three-dimensional structure under near-physiological conditions. nih.govnih.gov

Mapping Residue-Level Distance Constraints

A key strength of DSS in structural biology is its function as a molecular ruler to map distances between amino acid residues. acs.org The DSS cross-linker has a well-defined spacer arm length of 11.4 Å. nih.govnih.gov When it reacts with the primary amines of two lysine (B10760008) residues, it imposes an upper-distance limit between them. Considering the flexibility of the lysine side chains, the maximum distance between the alpha-carbon (Cα) atoms of two DSS-cross-linked lysine residues is approximately 24 Å. nih.govnih.gov

However, studies on proteins with known structures have shown that cross-links can sometimes exceed this theoretical maximum. To account for protein dynamics and linker flexibility, a tolerance is typically added, resulting in a practical distance constraint of 26–30 Å for use in computational modeling. nih.govnih.govnih.govresearchgate.net These distance constraints are critical for:

Validating protein models: Experimentally determined distances can be compared against predicted structures.

Guiding computational modeling: The constraints can be incorporated into modeling algorithms to refine protein structures or predict the fold of unknown proteins. nih.govnih.gov

Mapping interaction interfaces: Identifying which residues are close enough to be cross-linked helps delineate the contact surfaces between proteins.

A study on the protein ubiquitin, for example, used DSS and other cross-linkers of varying lengths to identify specific cross-links between lysine residues, including between the amino terminus and Lys 6, and between Lys 48 and Lys 63. These experimental findings were consistent with the known crystal structure of ubiquitin, validating the utility of this approach. nih.gov

Table 1: Properties and Distance Constraints of Disuccinimidyl Suberate (DSS)
PropertyValueReference
Molecular Weight368.34 g/mol wikipedia.orgproteochem.com
Spacer Arm Length11.4 Å sangon.comnih.govnih.gov
Reactive GroupsN-hydroxysuccinimide (NHS) Esters thermofisher.comcarleton.edu
Target ResiduesPrimary amines (Lysine, N-terminus) thermofisher.comsangon.com
Theoretical Max Cα-Cα Distance~24 Å nih.govnih.gov
Practical Max Cα-Cα Distance (for modeling)26-30 Å nih.govnih.govnih.gov

Probing Conformational Changes in Proteins

DSS is a powerful tool for investigating dynamic changes in protein conformation that occur in response to various stimuli, such as ligand binding, post-translational modifications, or changes in environmental conditions. springernature.com A comparative cross-linking strategy can be employed to map these structural shifts.

In this approach, a protein is cross-linked with DSS in two different states (e.g., with and without a bound ligand). The cross-linking patterns of the two states are then analyzed and compared using mass spectrometry. springernature.com

New cross-links may appear in one state, indicating that certain residues have moved closer together.

Disappearing cross-links suggest that residues have moved farther apart.

Changes in the relative abundance of specific cross-links can provide quantitative information about the conformational equilibrium.

This method provides residue-level information about the regions of a protein that are structurally altered during its functional cycle. For example, while the water-soluble analog of DSS, Bis(sulfosuccinimidyl) suberate (BS3), has been used with deuterated labels to quantify these changes, the same principle applies to DSS for studying intracellular or membrane-embedded proteins. springernature.com Such studies are crucial for understanding the mechanisms of allosteric regulation, enzyme activation, and signal transduction.

Integrative Structural Biology Approaches with Cryo-Electron Microscopy (Cryo-EM)

The distance constraints generated by DSS cross-linking are highly valuable in integrative structural biology, where data from multiple experimental techniques are combined to determine the structure of complex biological assemblies. nih.govnih.gov XL-MS is particularly synergistic with high-resolution methods like cryo-electron microscopy (Cryo-EM). acs.org

Docking subunits: Inter-protein cross-links confirm the proximity of specific subunits, guiding their placement within the complex. nih.gov

Orienting domains: Intra-protein cross-links help to correctly orient domains within a single polypeptide chain.

Validating the final model: The resulting structural model must be consistent with the set of experimental distance constraints provided by DSS cross-linking. acs.org

This hybrid approach leverages the strengths of both techniques—the high-resolution detail of Cryo-EM and the residue-level distance information of XL-MS—to produce more accurate and complete structural models of challenging biological systems. nih.govnih.gov

Structural Studies of Membrane Protein Complexes

DSS is particularly well-suited for studying the structure of membrane proteins and intracellular complexes due to its chemical properties. thermofisher.com Unlike its sulfonated, water-soluble analog BS3, which is generally membrane-impermeant and used for cell-surface cross-linking, DSS is hydrophobic and lipophilic. thermofisher.comsangon.comthermofisher.com This allows it to readily permeate cell membranes to cross-link proteins within the lipid bilayer or in the cytoplasm. wikipedia.orgthermofisher.comsangon.com

This property makes DSS an essential tool for:

Intracellular cross-linking: Probing protein-protein interactions within the cell before lysis. wikipedia.orgsangon.com

Intramembrane studies: Stabilizing the interactions between transmembrane domains of a receptor or channel. thermofisher.com

Mapping cytoplasmic domains: Identifying interactions between the intracellular loops or tails of membrane proteins and their cytoplasmic binding partners.

By using DSS, researchers can capture interactions in their native membrane environment, providing crucial insights into the structure and organization of membrane-associated signaling complexes, transporters, and channels.

Table 2: Comparison of DSS and its Water-Soluble Analog BS3
FeatureThis compound (DSS)Bis(sulfosuccinimidyl) suberate (BS3)
SolubilityWater-insoluble (requires organic solvent like DMSO or DMF)Water-soluble
Membrane PermeabilityPermeableImpermeable
Primary ApplicationIntracellular and intramembrane cross-linkingCell-surface and extracellular cross-linking
Spacer Arm Length11.4 Å11.4 Å
ReactivityIdentical (targets primary amines)Identical (targets primary amines)

Characterization of Protein Subunit Topologies within Complexes

Determining the spatial arrangement of subunits within a multi-protein complex is fundamental to understanding its function. DSS-mediated cross-linking is a powerful technique for mapping this subunit topology. thermofisher.comnih.gov By treating an intact protein complex with DSS, researchers can generate both intra-subunit and inter-subunit cross-links.

The identification of inter-subunit cross-links via mass spectrometry provides direct evidence that two distinct polypeptide chains are in close proximity. nih.gov By systematically identifying all such connections, a low-resolution topological map of the complex can be constructed. nih.gov This information reveals:

The nearest neighbors for each subunit.

The interfaces between interacting proteins.

This approach is especially useful for large, dynamic assemblies that are difficult to crystallize. The resulting topological information provides a structural framework that can be integrated with data from other biochemical or biophysical methods to build a comprehensive model of the protein complex. nih.gov

Intra-molecular Cross-linking for Protein Folding Studies

Intra-molecular cross-linking with DSS can provide unique insights into the process of protein folding. wikipedia.org By introducing cross-links within a single polypeptide chain, it is possible to trap and characterize transient folding intermediates that would otherwise be difficult to observe. nih.gov

In a typical experiment, a protein is denatured and then allowed to refold over time. At various time points during the refolding process, aliquots are taken and treated with DSS. The cross-linker will form covalent bonds between lysine residues that are brought into proximity at that specific stage of folding. Analysis of these cross-links helps to map the time-course of tertiary structure formation. wikipedia.org This application of DSS allows researchers to:

Identify early folding intermediates.

Characterize the structure of molten globule states.

Map the folding pathway by determining which long-range contacts form first.

For example, DSS was used to create intra-molecular cross-links in hemoglobin, yielding a more stable form of the protein. wikipedia.orgtandfonline.com This ability to stabilize specific conformations is central to using DSS to study the structural transitions that occur as a protein folds into its final, native state.

Applications of Disuccinimidyl Suberate in Protein Protein Interaction Elucidation

Stabilization of Transient and Weak Protein Interactions

A significant challenge in studying cellular signaling networks is the transient and often weak nature of many critical protein-protein interactions. springernature.comnih.gov Interactions involved in processes like gene expression regulation, signal transduction, and the formation of functional protein complexes can be short-lived, making them difficult to detect using conventional methods like co-immunoprecipitation, which may not preserve these delicate associations during the experimental procedure. nih.gov

Disuccinimidyl suberate (B1241622) addresses this challenge by "fixing" or stabilizing these interactions in situ or in vivo. springernature.com By forming stable, covalent bonds between interacting protein partners, DSS effectively captures a snapshot of the protein interactome at a specific moment. This is particularly useful for:

Capturing fleeting interactions: Many cellular processes are dynamic, involving proteins that associate and dissociate rapidly. DSS cross-linking traps these complexes, allowing for their subsequent isolation and analysis. nih.gov

Preserving low-affinity complexes: Weak interactions are often disrupted by changes in buffer conditions or dilution during purification. Covalent cross-linking with DSS ensures that these complexes remain intact.

In vivo analysis: Because DSS is membrane-permeable, it can be applied directly to living cells to cross-link intracellular proteins in their native environment. nih.govhuji.ac.il This avoids potential artifacts that can arise from cell lysis prior to analysis, such as the loss of spatial organization or changes in post-translational modifications that might influence interactions. springernature.comnih.gov

The stabilization of these otherwise undetectable interactions is a crucial first step in mapping the complex and dynamic networks that govern cellular function.

Identification of Interacting Protein Partners

The primary application of DSS in PPI studies is the covalent capture of protein complexes for the subsequent identification of their constituent partners. nih.govnih.gov The general workflow, often referred to as cross-linking mass spectrometry (XL-MS), involves covalently linking proximal proteins, followed by purification and analysis to identify the cross-linked species. huji.ac.il

The process typically begins with the introduction of DSS to a purified protein complex or a complex cell lysate. mtoz-biolabs.com After incubation to allow the cross-linking reaction to proceed, the reaction is quenched, often with an amine-containing buffer like Tris. mtoz-biolabs.com The cross-linked complexes can then be isolated, for example, by immunoprecipitation of a known "bait" protein. The entire complex, now covalently stabilized, is then subjected to analysis, most commonly by mass spectrometry, to identify the "prey" proteins that were captured. nih.govhuji.ac.il

StepDescriptionKey Considerations
1. Sample Preparation The protein sample is prepared in a buffer that is free of primary amines (e.g., PBS, HEPES). huji.ac.ilFor intracellular studies, DSS's membrane permeability allows for direct addition to cells. thermofisher.com
2. Cross-linking Reaction DSS, dissolved in an organic solvent like DMSO, is added to the sample and incubated. huji.ac.ilmtoz-biolabs.comThe concentration of DSS and incubation time must be optimized to favor intramolecular and specific intermolecular cross-links over random, non-specific aggregation.
3. Quenching The reaction is stopped by adding a quenching buffer (e.g., Tris or glycine) that contains primary amines to react with and neutralize any remaining DSS. mtoz-biolabs.comThis step is critical to prevent unintended cross-linking after the desired incubation period.
4. Isolation of Complexes Cross-linked complexes are often isolated using affinity purification or immunoprecipitation targeting one of the proteins in the complex.Covalent stabilization ensures that weakly interacting partners are not lost during purification steps.
5. Analysis by Mass Spectrometry The isolated complex is digested into peptides, and the resulting mixture is analyzed by mass spectrometry to identify the proteins present. huji.ac.ilThe identification of cross-linked peptides provides direct evidence of an interaction and can pinpoint the specific residues at the interface. huji.ac.il

This methodology has become a cornerstone for discovering novel binding partners and constructing protein-protein interaction networks. nih.gov

Analysis of Specific Protein Complexes

DSS-mediated cross-linking is not limited to the simple identification of interacting partners; it is also a powerful tool for the detailed structural and functional analysis of specific protein complexes.

Transcription factors often assemble into large, multi-subunit complexes on DNA to regulate gene expression. uu.nl Studying these assemblies can be challenging due to their dynamic nature and the potential for interactions to be influenced by the cellular environment. DSS has proven to be a valuable reagent for capturing the specific protein-protein interactions within these complexes in living cells. aacrjournals.org In comparison to a general cross-linker like formaldehyde (B43269), which can immobilize proteins to DNA as well as to other proteins, amine-reactive homobifunctional cross-linkers like DSS are more effective at capturing protein-specific interactions among the subunits of transcription factor complexes. aacrjournals.org This specificity allows researchers to dissect the intricate network of protein contacts that are essential for transcriptional regulation. For example, studies have used DSS and other NHS-ester cross-linkers to identify interactions within transcription factor complexes that were not detectable using formaldehyde alone, providing a more complete picture of their composition and organization. aacrjournals.org

The regulation of gene expression is tightly linked to the interplay between chromatin structure and RNA processing. Alternative splicing, a key mechanism for generating proteomic diversity, involves the transient interaction of splicing factors (a class of RNA-binding proteins) with pre-mRNA, a process that occurs in the context of chromatin. nih.gov Understanding the link between histone modifications and splicing requires methods that can capture the interactions between histone proteins and the splicing machinery.

Using an in vivo cross-linking technique with DSS followed by immunoprecipitation, researchers have successfully identified direct interactions between histone proteins and splicing factors, including Rbfox2 and SFPQ. nih.gov These studies revealed that splicing factors can bind to specific modified residues on histone tails. This finding supports a "crosstalk" model where histone modifications may help recruit RNA-binding proteins to specific gene loci, thereby influencing alternative splicing decisions. nih.gov The ability of DSS to capture these transient interactions within the nucleus has been instrumental in connecting the fields of epigenetics and RNA processing. springernature.comnih.gov

Interacting ProteinsBiological Context and Significance
Histones & Splicing Factors (Rbfox2, Rbfox3, SFPQ) DSS cross-linking revealed that splicing factors bind to specific histone modifications, suggesting a direct mechanism for epigenetic regulation of alternative splicing. nih.gov
Histones & General RNA-Binding Proteins The in vivo use of DSS is crucial for capturing these interactions in their native nuclear environment, preserving the spatial organization that is lost upon cell lysis. springernature.comnih.gov

Membrane receptors mediate cellular responses to external stimuli by interacting with a host of intracellular proteins. The complete set of proteins that associate with a receptor is known as its interactome. Identifying all components of a receptor interactome is challenging because many interactions are of low affinity or are dependent on the receptor's activation state. nih.govresearchgate.net

Chemical cross-linking with reagents like DSS significantly enhances the ability to detect these interactomes. nih.govfrontiersin.org By stabilizing the receptor and its associated proteins before cell lysis and purification, DSS allows for the capture of weakly bound or transiently interacting partners that would otherwise be lost. nih.gov This approach has been successfully applied to study the dynamics of various receptor complexes. For instance, DSS was used to identify dynamic changes in the interaction between CaM kinase II and subunits of the NMDA glutamate receptor in hippocampal neurons, highlighting the method's utility in studying rapid, calcium-driven changes in protein coupling. nih.govfrontiersin.org This strategy allows researchers to compare the interactomes of receptors in different states (e.g., at the cell surface vs. internalized, or in response to ligand stimulation), providing deep insights into their signaling networks. researchgate.netfrontiersin.org

Receptor SystemFinding Enabled by DSSReference
NMDA Glutamate Receptor Identified dynamic, calcium-dependent changes in interactions with CaM kinase II within the post-synaptic density. nih.gov, frontiersin.org
α7 Nicotinic Acetylcholine (nAChR) Receptor Enabled proteomic analysis of the receptor's interactome, capturing low-affinity and transient binding partners involved in receptor trafficking and signaling. nih.gov

Beyond identifying interaction partners, XL-MS with DSS can provide low-resolution structural information about the architecture and topology of large protein complexes. huji.ac.ilresearchgate.net The DSS molecule has a well-defined spacer arm of 8 carbons, corresponding to a length of 11.4 Å. When it cross-links two lysine (B10760008) residues, it provides a distance constraint, indicating that the alpha-carbons of those two residues were within a certain maximum distance in the native complex. huji.ac.il

DSS PropertyValue / DescriptionImplication for Topological Analysis
Reactive Groups N-hydroxysuccinimide (NHS) estersReacts with primary amines (e.g., Lysine), providing specific anchor points for distance measurements.
Spacer Arm Length 11.4 Å (8-carbon chain)Provides a defined distance constraint between the Cα atoms of cross-linked residues.
Functionality HomobifunctionalLinks two similar functional groups (amines), ideal for mapping protein-protein interfaces.
Membrane Permeability PermeableAllows for the analysis of intracellular complexes in their native topological context. thermofisher.com

Enzyme Active Site Probing

Disuccinimidyl suberate (DSS) serves as a valuable tool in the chemical proteomics strategy known as activity-based protein profiling (ABPP). This approach utilizes reactivity-based chemical probes to map functional and ligandable "hotspots" across a proteome. As an N-hydroxysuccinimide (NHS)-ester, DSS can be functionalized to create versatile probes that covalently label a range of nucleophilic residues, including lysines, serines, threonines, and tyrosines. These residues are often found within enzyme active sites, allosteric sites, and other functionally important regions of proteins.

The application of DSS and similar NHS-ester probes allows for the mapping of the most probable ligand-binding sites within an enzyme's active site or in proximity to it. By covalently modifying these sites, researchers can gain insights into the enzyme's structure, function, and potential for therapeutic targeting. This methodology is particularly useful for identifying previously uncharacterized binding sites, which can open new avenues for drug discovery. Furthermore, DSS is utilized in the development of sophisticated analytical platforms like activity-based proximity ligation (ADPL), which enables the quantification of enzyme activity at the single-cell level with high spatial resolution. In this context, DSS is used to conjugate proteins and oligonucleotides, creating the necessary reagents to detect active enzymes within their native cellular environment.

Studies of SARS-CoV-2 Proteins

The study of Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) has employed chemical cross-linking with mass spectrometry (XL-MS) to elucidate the structure and interaction networks of its viral proteins. While many proteins from the coronavirus family are unstable outside the cellular context, in situ cross-linking makes it possible to study these proteins as they exist within an intact, living cell. In this approach, a membrane-permeable cross-linking reagent is introduced to cells, where it covalently links proteins that are in close proximity.

Researchers have applied targeted in situ XL-MS to investigate key SARS-CoV-2 proteins, including Nsp1, Nsp2, and the nucleocapsid (N) protein. nih.gov This technique provides distance constraints that, when combined with integrative modeling, can generate full-length atomic models of these proteins. nih.gov For instance, this methodology revealed that Nsp2 has a complex topology with long-range interactions and suggested its potential role in zinc regulation. nih.gov

In other studies, amine-reactive bifunctional cross-linkers chemically similar to DSS, such as disuccinimidyl glutarate (DSG), have been used. DSG was employed to efficiently cross-link the SARS-CoV-2 main protease (Mpro), which is essential for viral replication, allowing for the mapping of intermolecular links between lysine residues on different monomer chains. Another study utilized a cleavable version of DSS, called disuccinimidyl sulfoxide (B87167) (DSSO), to identify the circulating protein interactors of the SARS-CoV-2 spike glycoprotein in the plasma of COVID-19 patients, revealing interactions with high-density lipoprotein (HDL) protein networks. nih.gov

Hemoglobin and Protein Copolymerization Studies

This compound has been investigated for its role in the development of hemoglobin-based oxygen carriers (HBOCs), commonly known as blood substitutes. DSS facilitates the cross-linking of proteins through its reactivity with primary amines, such as those on lysine residues, forming stable peptide bonds in a single-step reaction without generating toxic by-products. wikipedia.org

In studies on potential blood substitutes, DSS was used to intramolecularly cross-link hemoglobin (Hb), resulting in a stable polymerized hemoglobin (polyHb). wikipedia.org However, this polymerization process was found to increase the rate of auto-oxidation and significantly alter the oxygen affinity of the hemoglobin.

To counteract these undesirable effects, researchers explored the copolymerization of hemoglobin with bovine serum albumin (BSA). When BSA is copolymerized with Hb using DSS, the increase in the auto-oxidation rate is completely reversed. wikipedia.org This copolymerization approach is beneficial for mitigating pro-oxidant effects. The resulting Hb-BSA copolymers exhibit very little change in auto-oxidation and oxygen affinity compared to native hemoglobin, making them a more viable candidate for blood substitutes. wikipedia.org This research represents the first report of a single-step polymerization method for blood substitutes using DSS.

Effects of DSS Cross-linking on Hemoglobin Properties
Hemoglobin FormulationKey FindingReference
Hemoglobin (Hb) + DSSForms stable polymerized Hb (polyHb) but increases auto-oxidation rate and halves oxygen affinity compared to native Hb. wikipedia.org
Hemoglobin (Hb) + Bovine Serum Albumin (BSA) + DSSCopolymerization reverses the increased auto-oxidation rate and results in minimal changes to oxygen affinity compared to native Hb. wikipedia.org

In Vivo Protein Interaction Capture

This compound is a valuable reagent for capturing protein-protein interactions within a living system (in vivo). Many crucial cellular processes, such as the regulation of gene expression and signal transduction, are governed by protein interactions that are weak, transient, and occur within specific subcellular compartments. nih.govspringernature.com Studying these interactions after breaking open the cells (in vitro) can be misleading due to the loss of spatial organization and potential changes in protein modifications. nih.govspringernature.com

DSS addresses this challenge because it is a membrane-permeable molecule, which allows it to pass through the cell membrane and cross-link proteins inside living cells. wikipedia.orgthermofisher.com This in vivo cross-linking technique uses DSS to stabilize and "fix" protein complexes as they exist in their native environment. wikipedia.orgnih.gov This is particularly useful for capturing fleeting interactions that would otherwise be lost during standard experimental procedures like cell lysis and immunoprecipitation. wikipedia.orgnih.gov

Intracellular Cross-linking Methodologies

The use of this compound for intracellular cross-linking involves a series of defined steps to effectively stabilize protein complexes within living cells before their extraction and analysis. mtoz-biolabs.com Because DSS is water-insoluble, the methodology begins with the preparation of a concentrated stock solution of DSS in a dry organic solvent, typically dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). wikipedia.orgmtoz-biolabs.comresearchgate.net

The general procedure is as follows:

Preparation: A fresh solution of DSS is prepared in DMSO or DMF immediately before use. mtoz-biolabs.comresearchgate.net

Reaction: The DSS solution is added directly to the cell culture medium. Being membrane-permeable, the DSS enters the cells and reacts with primary amines (on lysine residues and N-termini) of nearby proteins, forming stable, covalent amide bonds. wikipedia.orgmtoz-biolabs.com The reaction is typically carried out at room temperature for a duration ranging from 30 minutes to an hour. mtoz-biolabs.comresearchgate.net

Quenching: After the desired incubation time, the cross-linking reaction is stopped or "quenched." This is achieved by adding a buffer that contains primary amines, such as Tris or glycine. thermofisher.commtoz-biolabs.comresearchgate.net These quenching agents react with any excess, unreacted DSS, preventing non-specific cross-linking after the intended reaction time. mtoz-biolabs.comresearchgate.net

Lysis and Analysis: Following quenching, the cells are harvested and lysed. The stabilized protein complexes can then be purified and analyzed using techniques like immunoprecipitation, SDS-PAGE, and mass spectrometry to identify the interacting protein partners. mtoz-biolabs.com

This methodology allows researchers to effectively "freeze" protein interactions as they occur within the cell, providing a more accurate snapshot of the cellular interactome.

Disuccinimidyl Suberate in Interactomics and Systems Biology

Proteome-wide Protein Interaction Network Mapping

Disuccinimidyl suberate (B1241622) is a widely utilized reagent for the large-scale mapping of protein-protein interaction networks. nih.gov By covalently capturing interacting proteins, DSS facilitates the identification of both stable and transient interactions that constitute the cellular interactome. The fundamental principle of this approach, known as cross-linking mass spectrometry (XL-MS), involves the chemical cross-linking of proteins in intact cells or cell lysates, followed by enzymatic digestion and mass spectrometric analysis to identify the cross-linked peptides. nih.gov This information reveals which proteins are in close proximity, allowing for the construction of comprehensive interaction networks.

Early applications of NHS ester-based cross-linkers like DSS in complex samples such as whole-cell lysates were challenging. However, advancements in mass spectrometry instrumentation, data analysis software, and the development of methodologies like stable isotope labeling have significantly enhanced the utility of DSS for proteome-wide studies. For instance, combining affinity purification with DSS cross-linking has enabled the detailed characterization of specific multi-protein complexes and their associated interaction networks. nih.gov

The workflow for a typical proteome-wide interaction mapping experiment using DSS involves several key steps:

In vivo or in situ cross-linking: DSS is introduced to living cells or intact organelles to capture protein interactions in their native environment. springernature.com

Cell lysis and protein digestion: The cross-linked cells are lysed, and the proteins are digested, typically with trypsin, into smaller peptides.

Enrichment of cross-linked peptides: Cross-linked peptides are often enriched from the complex mixture of unmodified peptides using techniques like size exclusion chromatography (SEC) or strong cation exchange (SCX) chromatography. nih.govnih.gov

LC-MS/MS analysis: The enriched peptides are separated by liquid chromatography and analyzed by tandem mass spectrometry to determine their sequences and the site of cross-linking.

Data analysis and network construction: Specialized software is used to identify the cross-linked peptides and, consequently, the interacting proteins, which are then used to build protein interaction networks. nih.gov

FeatureDescription
Reagent Type Homobifunctional NHS ester
Reactive Towards Primary amines (e.g., lysine (B10760008) side chains, protein N-termini) wikipedia.org
Spacer Arm Length 11.4 Å abcam.com
Cell Permeability Permeable wikipedia.org
Key Application Capturing protein-protein interactions for mass spectrometry analysis

Quantitative Interactome Analysis

Quantitative cross-linking mass spectrometry (qXL-MS) with disuccinimidyl suberate allows for the comparative analysis of protein interaction networks across different cellular states. This powerful technique provides insights into how interactomes are remodeled in response to stimuli, disease, or developmental changes. A common strategy for quantitative analysis involves the use of stable isotope-labeled DSS. By using a 1:1 mixture of "light" (unlabeled) and "heavy" (e.g., deuterium-labeled) DSS, cross-linked peptides can be readily identified in mass spectra by their characteristic isotopic signature. nih.gov

This isotopic labeling approach enables the relative quantification of specific protein-protein interactions between two different conditions. For example, in a study of yeast mitochondria, researchers used a stable-isotope labeled cross-linking approach to quantify differences in protein-protein cross-links between mitochondria grown under different metabolic conditions. nih.gov This allowed them to identify changes in the mitochondrial interactome associated with the different metabolic states.

The general workflow for quantitative interactome analysis using isotopic DSS is as follows:

Two biological samples representing different conditions are treated with light and heavy DSS, respectively.

The samples are combined, and proteins are extracted and digested.

Cross-linked peptides are enriched and analyzed by LC-MS/MS.

The relative abundance of the light and heavy forms of each cross-linked peptide is determined from the mass spectrometry data, revealing changes in the corresponding protein interaction.

This quantitative data provides a dynamic view of the cellular interactome, highlighting protein interactions that are gained, lost, or altered in response to various perturbations.

Isotopic LabelApplicationFinding
d0-DSS (light)Control conditionEstablishes a baseline of protein interactions.
d12-DSS (heavy)Experimental conditionAllows for the relative quantification of changes in protein interactions compared to the control.

Spatial Proteomics through In Situ Cross-linking Mass Spectrometry

In situ cross-linking with this compound, coupled with mass spectrometry, is an emerging approach for spatial proteomics, providing information on the subcellular localization of proteins and the architecture of protein complexes within intact organelles or cells. By capturing protein interactions as they occur in their native environment, DSS helps to preserve the spatial organization of the proteome that can be lost during traditional biochemical fractionation methods.

The membrane-permeable nature of DSS allows it to penetrate cellular and organellar membranes, cross-linking proteins in various subcellular compartments. wikipedia.orgnih.gov The identification of cross-links between proteins known to reside in specific compartments can help to map the location of previously uncharacterized proteins. Furthermore, the pattern of intra- and inter-protein cross-links can provide topological information, for instance, by revealing which domains of a protein are exposed on the surface of a complex or organelle.

While newer, MS-cleavable cross-linkers are often highlighted in recent spatial proteomics studies, the foundational principles were established with reagents like DSS. For example, cross-linking of purified mitochondria with DSS and its water-soluble analog BS3 has been used to create a detailed network of protein-protein interactions within the organelle, providing insights into the spatial arrangement of mitochondrial protein complexes. nih.gov This approach can reveal not only interactions within a single sub-organellar compartment but also connections between different compartments.

Studying Protein Dynamics within Cellular Environments

This compound is instrumental in studying the dynamic nature of protein interactions within the complex environment of the living cell. Many crucial cellular processes are mediated by interactions that are weak or transient, making them difficult to detect using conventional biochemical methods. springernature.com In vivo cross-linking with DSS can "freeze" these fleeting interactions, allowing for their capture and subsequent identification. wikipedia.orgspringernature.com

This "snapshot" capability is particularly valuable for studying dynamic cellular processes such as signal transduction, transcription factor regulation, and the assembly and disassembly of protein complexes. aacrjournals.org By applying DSS at different time points following a cellular stimulus, it is possible to track changes in protein interaction networks and gain insights into the temporal dynamics of cellular responses.

Furthermore, the reactivity of DSS can be leveraged to probe the timescale of protein dynamics. A study comparing DSS to a much faster-reacting cross-linker, DOPA2, demonstrated that cross-linkers with different reaction kinetics can capture different conformational states of interacting proteins. biophysics-reports.org While the faster cross-linker was more effective at capturing the final, stable protein complex, DSS was still able to identify interactions within the ensemble of transient encounter complexes. biophysics-reports.org This suggests that a judicious choice of cross-linker can provide nuanced information about the different stages of a protein-protein interaction.

Advanced Methodologies and Reagent Innovations with Disuccinimidyl Suberate

Development of Isotopic-Coded Disuccinimidyl Suberate (B1241622) Analogs

The development of isotopic-coded DSS analogs has been a significant step forward in quantitative cross-linking mass spectrometry (XL-MS). By incorporating stable isotopes, researchers can differentiate between cross-linked peptides originating from different experimental conditions, allowing for the relative quantification of protein interactions and conformational changes.

One of the most common approaches is the use of deuterated DSS, such as DSS-d0 and DSS-d12, where the hydrogen atoms in the suberate backbone are replaced with deuterium (B1214612). nih.gov When a light (d0) and heavy (d12) version of the cross-linker are used to treat two different cell or protein states, the cross-linked peptides will exhibit a characteristic mass shift in the mass spectrum. nih.gov This allows for the confident identification of cross-linked peptide pairs and their relative quantification by comparing the signal intensities of the light and heavy forms. nih.govnih.gov

The application of isotope-labeled cross-linkers extends to investigating dynamic protein conformations. For instance, the Rappsilber group utilized a BS3-d0/d4 pair to study the conformational changes between the human complement protein C3 and its activated form, C3b. nih.gov The use of stable isotope labels, in principle, can reveal the dynamics of protein conformation and interactions. nih.gov

Several software tools have been developed to facilitate the analysis of data from isotopic-coded cross-linking experiments. For example, XiQ is an open-source application specifically designed for the automated quantitation of CLMS data. nih.gov Isotope labeling for quantitation has been explored for cross-link analysis of conformation changes. nih.gov

Isotopic DSS Analog Mass Difference (Da) Application Reference
DSS-d0/d1212Quantitative analysis of protein-protein interactions nih.gov
BS3-d0/d44Studying protein conformational changes nih.gov

Integration with Affinity Capture Strategies

A major challenge in XL-MS is the low abundance of cross-linked peptides compared to unmodified peptides, which can be less than 1% of the total identified peptides. thermofisher.cn To overcome this, affinity capture strategies have been integrated with the use of modified DSS analogs. These strategies involve incorporating an affinity tag into the cross-linker, which allows for the selective enrichment of cross-linked peptides from complex mixtures.

A prominent example is the use of biotin-tagged DSS analogs. Biotin (B1667282) has a high affinity for avidin (B1170675) or streptavidin, which can be immobilized on a solid support. Cross-linked peptides containing the biotin tag can be specifically captured and enriched, while unmodified peptides are washed away. This significantly improves the identification rate of cross-linked peptides.

Recent innovations have combined affinity tags with cleavable linkers to facilitate the release of the enriched peptides before mass spectrometric analysis. For instance, an azide-tagged, acid-cleavable disuccinimidyl bis-sulfoxide (aaDSBSO) cross-linker has been developed. thermofisher.cn The azide (B81097) group allows for the attachment of a biotin probe via click chemistry, enabling affinity capture. thermofisher.cn Subsequent cleavage of the acid-labile bond releases the cross-linked peptides for analysis. thermofisher.cn This optimized workflow has been shown to result in more cross-linked peptide identifications from complex samples like HeLa cell lysates. thermofisher.cn

Another innovative cross-linker, termed CLIP (Click-enabled Linker for Interacting Proteins), incorporates an alkyne group for click-chemistry based enrichment. nih.gov This allows for the efficient capture of cross-linked species even from highly complex backgrounds, such as E. coli lysates. nih.gov

Affinity Tag Capture Method DSS Analog Feature Advantage
BiotinAvidin/Streptavidin chromatographyDirect incorporation or post-cross-linking conjugationHigh-affinity enrichment of cross-linked peptides
AzideClick chemistry with biotin-alkyneCombined with a cleavable linker (e.g., aaDSBSO)Enables efficient enrichment and subsequent release of peptides
AlkyneClick chemistry with biotin-azideCLIP cross-linkerHigh enrichment efficiency from complex mixtures

Exploration of Cleavable Disuccinimidyl Suberate Derivatives

To simplify the complex spectra generated from cross-linked peptides and improve their identification, a variety of cleavable DSS derivatives have been developed. These cross-linkers contain a labile bond within their spacer arm that can be cleaved under specific conditions, most notably within the mass spectrometer.

MS-cleavable cross-linkers, such as disuccinimidyl sulfoxide (B87167) (DSSO) and disuccinimidyl dibutyric urea (B33335) (DSBU), are increasingly being used in proteome-wide XL-MS studies. nih.gov During collision-induced dissociation (CID) in the mass spectrometer, the labile bond in these linkers breaks, generating characteristic fragment ions. nih.gov This fragmentation pattern simplifies the identification of the individual peptides involved in the cross-link. researchgate.net The use of these reagents dramatically reduces the complexity of the data by providing the mass of the individual peptides rather than the entire cross-linked moiety. researchgate.net

In addition to MS-cleavable linkers, other types of cleavable DSS derivatives have been explored:

Acid-cleavable linkers: These contain a bond that is stable under normal experimental conditions but can be cleaved by treatment with acid. An example is the azide-tagged, acid-cleavable disuccinimidyl bis-sulfoxide (aaDSBSO). thermofisher.cn

Photo-cleavable linkers: These linkers incorporate a photo-labile group that can be cleaved upon exposure to UV light. This allows for precise temporal control over the release of cross-linked peptides.

The development of water-soluble MS-cleavable cross-linkers, such as disulfodisuccinimidyl dibutyric urea (DSSBU), further expands the utility of these reagents by allowing for the targeting of polar regions in proteins without the need for organic solvents. nih.gov

Cleavage Method Example DSS Derivative Cleavage Stimulus Key Feature
Mass Spectrometry (MS)Disuccinimidyl sulfoxide (DSSO)Collision-Induced Dissociation (CID)Generates characteristic fragment ions for easier peptide identification. nih.gov
Mass Spectrometry (MS)Disuccinimidyl dibutyric urea (DSBU)Collision-Induced Dissociation (CID)Simplifies spectra by breaking the cross-linker. nih.gov
AcidAzide-tagged, acid-cleavable disuccinimidyl bis-sulfoxide (aaDSBSO)Low pHAllows for chemical release of enriched peptides before MS analysis. thermofisher.cn
PhotolysisPhoto-cleavable linkersUV lightProvides temporal control over peptide release.

Targeted Cross-linking Approaches

While traditional DSS cross-linking relies on the random distribution of primary amines on the protein surface, more targeted approaches are being developed to probe specific interactions with greater precision. These methods aim to direct the cross-linking reaction to predefined sites within a protein or protein complex.

One strategy involves site-directed cross-linking , where a reactive group is introduced at a specific location in a protein through site-directed mutagenesis. This engineered residue can then react with a heterobifunctional cross-linker that has one end specific for the engineered group and the other end reactive towards primary amines, similar to DSS.

A more advanced approach utilizes genetically encoded unnatural amino acids with photo-activatable functional groups. nih.gov These amino acids can be incorporated into a protein at a specific site using amber codon suppression. Upon activation with UV light, the unnatural amino acid becomes highly reactive and can form a covalent bond with nearby residues, effectively creating a cross-link. This method offers high spatial and temporal control over the cross-linking reaction.

Furthermore, the development of cross-linkers with different spacer arm lengths allows for a more refined probing of protein structures. Shorter and longer versions of homo-bifunctional N-hydroxysuccinimide (NHS)-esters are available, providing a range of distance constraints for structural modeling. nih.gov

Targeting Strategy Methodology Advantage Limitation
Site-Directed MutagenesisIntroduction of a unique reactive residue (e.g., cysteine) followed by reaction with a heterobifunctional cross-linker.High specificity for one of the cross-linked sites.Requires prior knowledge of the protein structure and may perturb the native conformation.
Genetically Encoded Unnatural Amino AcidsIncorporation of a photo-activatable amino acid at a specific site. Cross-linking is initiated by UV light.High spatial and temporal control. nih.govCan be technically challenging to implement.
Varied Spacer LengthsUsing DSS analogs with different length spacer arms (e.g., disuccinimidyl glutarate - DSG). nih.govProvides a range of distance constraints for structural analysis.Still relies on the availability of reactive residues at appropriate distances.

Modifications for Enhanced Mass Spectrometric Identification

Improving the detection and identification of cross-linked peptides by mass spectrometry is a continuous area of research. Modifications to the DSS scaffold and the development of novel analytical strategies have significantly enhanced the confidence and throughput of XL-MS experiments.

The introduction of MS-cleavable linkers, such as DSSO and DSBU, has been a major breakthrough. nih.gov The characteristic fragmentation patterns and reporter ions generated by these linkers serve as a signature for cross-linked peptides, allowing for their targeted detection and identification. researchgate.net This simplifies data analysis and increases the confidence in cross-link assignments. acs.org

Further enhancements include the incorporation of isotopic labels within the cross-linker, which not only aids in quantification but also helps to distinguish cross-linked peptides from unmodified peptides in the mass spectrum. nih.govnih.gov The mass difference between the light and heavy forms of the cross-linker creates a unique isotopic signature that can be readily identified by specialized software.

Understanding the fragmentation behavior of DSS cross-linked peptides has also led to improved identification algorithms. It has been observed that a significant portion of DSS cross-linked peptides fragment at the amide bond joining the lysine (B10760008) ε-amine with the cross-linker or at the peptide bond C-terminal to the cross-linked lysine. nih.gov Incorporating this knowledge into search algorithms can improve the scoring and validation of cross-linked peptide identifications.

Modification/Strategy Description Benefit for MS Identification
MS-Cleavable Linkers (e.g., DSSO, DSBU)The cross-linker fragments in the mass spectrometer, producing signature ions. nih.govSimplifies spectra and allows for targeted identification of cross-linked peptides. researchgate.net
Isotopic Labeling (e.g., DSS-d0/d12)Creates a characteristic mass shift for cross-linked peptides. nih.govFacilitates the differentiation of cross-linked peptides from the background and enables quantification. nih.govnih.gov
Reporter IonsSpecific fragment ions generated from the cross-linker during MS/MS.Can be used to trigger targeted MS/MS scans on potential cross-linked peptides. nih.gov
Optimized Fragmentation MethodsUtilizing different fragmentation techniques (e.g., ETD, HCD) and optimizing collision energies.Improves the sequence coverage of both peptides in a cross-link, leading to more confident identifications. nih.gov

Comparative Analysis of Disuccinimidyl Suberate with Other Cross Linking Reagents

Comparison with Water-Soluble Analogs (e.g., Bis[sulfosuccinimidyl] suberate (B1241622), BS3)

The primary distinction between Disuccinimidyl suberate (DSS) and its analog, Bis[sulfosuccinimidyl] suberate (BS3), lies in their solubility and membrane permeability. DSS is a water-insoluble compound that must be dissolved in an organic solvent, such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF), before being introduced to an aqueous reaction environment researchgate.netresearchgate.netnih.gov. This hydrophobicity allows DSS to permeate cell membranes, making it an effective tool for intracellular and intramembrane cross-linking researchgate.netresearchgate.netacs.org.

In contrast, BS3 is the water-soluble counterpart to DSS researchgate.netresearchgate.net. The inclusion of sulfonate groups on the N-hydroxysuccinimide (NHS) rings renders BS3 hydrophilic and membrane-impermeable acs.orgthermofisher.com. This characteristic is particularly advantageous for applications targeting cell surface proteins, as it selectively cross-links proteins on the exterior of the cell without perturbing the intracellular environment researchgate.netresearchgate.net. Despite these differences in physical properties, both DSS and BS3 possess the same 8-carbon spacer arm, providing an 11.4 Å distance between conjugated molecules, and exhibit virtually identical reactivity towards primary amines (e.g., the side chain of lysine (B10760008) residues) to form stable amide bonds researchgate.netresearchgate.netnih.govthermofisher.comCurrent time information in Bucharest, RO..

FeatureThis compound (DSS)Bis[sulfosuccinimidyl] suberate (BS3)
SolubilityWater-insoluble (requires organic solvent)Water-soluble
Membrane PermeabilityPermeableImpermeable
Primary ApplicationIntracellular cross-linkingCell-surface cross-linking
Spacer Arm Length11.4 Å11.4 Å
Reactive GroupsNHS esterSulfo-NHS ester
ReactivityReacts with primary aminesReacts with primary amines

Distinctive Features Compared to other Amine-Reactive Cross-linkers (e.g., DSG, DSP)

Within the family of amine-reactive, homobifunctional NHS ester cross-linkers, this compound (DSS) is distinguished by its spacer arm length and its non-cleavable nature. A direct comparison with Disuccinimidyl glutarate (DSG) highlights the importance of the spacer arm. DSS possesses an 8-carbon spacer arm of 11.4 Å, whereas DSG has a shorter 5-carbon spacer arm of 7.7 Å Current time information in Bucharest, RO.nih.gov. This difference can influence the efficiency of cross-linking, as the shorter spacer of DSG may result in fewer identified cross-links within a protein or protein complex if the target lysine residues are further apart thermofisher.com. The choice between DSS and DSG therefore allows for a more refined probing of protein structures and interactions based on the expected distances between reactive sites.

Another key distinction arises when comparing DSS to cleavable cross-linkers like Dithiobis(succinimidyl propionate) (DSP), also known as Lomant's Reagent. DSS creates a stable, non-cleavable amide bond, which is ideal for applications where the permanent linkage of interacting proteins is desired nih.govresearchgate.net. In contrast, DSP contains a disulfide bond within its spacer arm. This disulfide bond can be cleaved by reducing agents such as dithiothreitol (B142953) (DTT) or β-mercaptoethanol. This cleavability is a significant advantage in certain experimental workflows, for instance, in identifying interacting proteins by allowing the separation of cross-linked components after an initial purification step.

FeatureThis compound (DSS)Disuccinimidyl glutarate (DSG)Dithiobis(succinimidyl propionate) (DSP)
Spacer Arm Length11.4 Å7.7 Å12.0 Å
CleavabilityNon-cleavableNon-cleavableCleavable (by reducing agents)
Reactive TowardPrimary aminesPrimary aminesPrimary amines
Key DistinctionLonger, non-cleavable spacerShorter, non-cleavable spacerCleavable disulfide bond in spacer

Advantages over Non-specific or Less Efficient Reagents (e.g., Formaldehyde)

Compared to non-specific cross-linking reagents like formaldehyde (B43269), this compound (DSS) offers significant advantages in terms of specificity and the predictability of the cross-linking reaction. Formaldehyde is a zero-length cross-linker that can create methylene (B1212753) bridges between a variety of amino acid side chains, including lysine, arginine, cysteine, histidine, and tryptophan, as well as with protein N-termini nih.gov. This lack of specificity can lead to a complex mixture of cross-linked products, making subsequent analysis, particularly with mass spectrometry, challenging nih.gov. Furthermore, formaldehyde can cross-link proteins to DNA, which may be undesirable depending on the experimental goals.

In contrast, DSS is highly specific for primary amines under typical reaction conditions (pH 7-9), forming well-defined amide bonds researchgate.netcfplus.cz. This high specificity simplifies the identification of cross-linked sites and provides more precise distance constraints for structural modeling. The defined 11.4 Å spacer arm of DSS allows for a more accurate interpretation of the spatial arrangement of interacting proteins, whereas the zero-length nature of formaldehyde cross-links provides only information about very close proximity nih.gov. Additionally, the reaction of DSS does not produce toxic side-products, which can be a concern with formaldehyde thermofisher.com. While formaldehyde is highly cell-permeable and efficient at capturing transient interactions due to its small size, the ambiguity of its cross-links can be a significant drawback rsc.org. DSS provides a more controlled and interpretable approach to studying protein-protein interactions.

Relative Efficiency and Reaction Kinetics Compared to Emerging Cross-linkers

The field of chemical cross-linking is continually evolving, with the development of novel reagents designed to overcome the limitations of traditional cross-linkers like this compound (DSS). A significant area of innovation is the creation of MS-cleavable cross-linkers, such as Disuccinimidyl sulfoxide (DSSO) and Disuccinimidyl dibutyric urea (B33335) (DSBU). These reagents possess reactivity similar to DSS but contain a linker that can be fragmented in the gas phase during tandem mass spectrometry (MS/MS). This feature simplifies the identification of cross-linked peptides by allowing for the analysis of the individual peptide fragments, a significant advantage in complex proteomic studies acs.orgthermofisher.com. While DSS and its water-soluble analog BS3 may identify a similar number of cross-linked peptides in certain MS methods (like CID and HCD), the MS-cleavable nature of DSSO can lead to more confident identifications in more advanced MS workflows thermofisher.com.

Another class of emerging reagents is photo-activatable cross-linkers. Unlike NHS-ester-based reagents that react spontaneously with available primary amines, photo-activatable linkers, often containing diazirine or benzophenone (B1666685) moieties, require activation by UV or visible light to become reactive researchgate.net. This provides temporal control over the cross-linking reaction, allowing researchers to initiate cross-linking at a specific time point in a biological process. While highly advantageous for studying dynamic interactions, these reagents can be less specific than DSS, reacting with a broader range of amino acid residues upon activation, which can complicate data analysis researchgate.net.

The reaction kinetics of DSS are primarily governed by the pH of the solution, as the N-hydroxysuccinimide ester is susceptible to hydrolysis, which competes with the desired amidation reaction researchgate.netnih.gov. The half-life of the NHS-ester moiety decreases as the pH increases. Emerging cross-linkers, particularly those designed for in vivo applications, aim to improve stability and efficiency under physiological conditions. For example, novel carbamate-based linkers have been developed to enhance stability, leading to a greater recovery of cross-links compared to standard reagents like DSSO. The relative efficiency of DSS versus these emerging reagents is often application-dependent, with DSS remaining a robust and effective tool for many standard cross-linking applications due to its well-understood chemistry and high reactivity with primary amines.

Challenges and Future Perspectives in Disuccinimidyl Suberate Based Research

Addressing Sample Heterogeneity and Low Abundance of Cross-linked Products

A fundamental challenge in XL-MS is the inherently low abundance of cross-linked peptides within a complex sample digest. Cross-linked products are often present in sub-stoichiometric amounts, constituting a very small fraction, sometimes less than 0.1%, of the total peptide mixture by ion intensity nih.gov. This issue is exacerbated in complex biological samples, such as cell lysates, where the vast range of protein abundances leads to the preferential cross-linking of highly abundant proteins nih.gov.

The sample's heterogeneity presents a significant hurdle. Capturing transient or weak interactions within dynamic protein complexes requires meticulous optimization, as these interactions are often underrepresented in the final pool of cross-linked products nih.gov. To address the low yield, various enrichment strategies have been developed. These methods aim to increase the concentration of cross-linked peptides prior to mass spectrometry analysis.

Common Enrichment Strategies for DSS Cross-linked Peptides:

Enrichment Method Principle of Separation Reference
Size Exclusion Chromatography (SEC) Separates peptides based on their size (Stoke's radius). Cross-linked peptides are typically larger than their linear counterparts and elute earlier. nih.govthermofisher.com

| Strong Cation Exchange (SCX) | Separates peptides based on charge. Cross-linked peptides often carry a higher positive charge, allowing for their separation from unmodified peptides. | nih.govthermofisher.com |

While these techniques provide a modest enrichment, they significantly improve the number of identified cross-links nih.gov. Future work is focused on developing more efficient and specific enrichment methods, potentially involving affinity tags incorporated into the cross-linker itself, to better capture low-abundance interactions nih.govnih.gov.

Improving Data Analysis Software and Computational Workflows

The analysis of data from non-cleavable cross-linkers like DSS presents a significant computational challenge due to its n-squared complexity researchgate.net. Identifying a pair of peptides linked together from a complex mixture of MS/MS spectra requires specialized software and robust computational workflows.

A variety of software tools have been developed to identify cross-linked peptides from mass spectrometry data. However, a bottleneck remains in the availability of user-friendly tools that can be broadly adopted by the scientific community nih.gov. Existing platforms often have specific strengths, such as integrating different search algorithms or visualizing data in a structural context.

Examples of Software for DSS Cross-linking Data Analysis:

Software Key Features Reference(s)
XlinkX Integrated into Proteome Discoverer software for identifying cross-linked peptides. thermofisher.com
CLMSVault A software suite that combines results from different search engines and provides tools for filtering, comparison, and 3D visualization of cross-links. nih.gov
Xlink Analyzer A plugin for UCSF Chimera that enables interactive visualization and analysis of cross-linking data in the context of 3D structural models. nih.govresearchgate.net

| xiNET | A tool for generating clear and interactive 2D visualizations of cross-linking data and protein networks. | nih.gov |

Future improvements in data analysis will likely focus on developing algorithms with improved accuracy and speed for handling large, proteome-wide datasets. There is also a need for better false discovery rate (FDR) estimation and standardized reporting formats to enhance the reproducibility and comparison of results across different studies nih.gov.

Minimizing Side Reactions and Non-Specific Cross-linking

Disuccinimidyl suberate (B1241622) is a homobifunctional N-hydroxysuccinimide (NHS) ester that primarily reacts with the primary amines of lysine (B10760008) residues and the N-termini of proteins nih.govwikipedia.orgresearchgate.net. While this reaction is generally specific under controlled conditions, side reactions and non-specific cross-linking can occur, complicating data interpretation.

Side reactions with the hydroxyl groups of serine, threonine, and tyrosine residues have been reported in the literature nih.govresearchgate.netresearchgate.net. The propensity for these side reactions can be influenced by experimental conditions.

Factors Influencing DSS Reaction Specificity:

Factor Effect on Specificity Reference
pH Reactions are typically carried out at pH 7.0-9.0 to ensure primary amines are reactive. Deviations can affect specificity. nih.govwikipedia.org
Reaction Time Longer reaction times can increase the chance of side reactions. The rapid hydrolysis of NHS esters in aqueous solution also limits the effective reaction time. nih.gov

| Reagent Concentration | Using a molar excess of DSS is common, but very high concentrations can lead to increased non-specific reactions. Lower concentrations can yield more selective cross-links. | nih.govmtoz-biolabs.com |

Careful control of these parameters is crucial to minimize unwanted reactions and ensure the resulting distance constraints are reliable nih.gov. The competing hydrolysis reaction of the NHS ester is another factor that can reduce cross-linking efficiency, especially at low protein concentrations nih.gov. Future research may involve the development of new cross-linkers with enhanced specificity and stability in aqueous solutions.

Expanding Applications to Diverse Biological Systems and Conditions

A significant advantage of DSS is its cell membrane permeability, which allows for intracellular cross-linking to study protein interactions within their native cellular environment wikipedia.orgcfplus.cz. This has enabled in situ XL-MS studies, providing snapshots of protein structures and complexes as they exist inside intact cells pnas.org.

Research is continually expanding the application of DSS to a wider range of biological contexts and conditions. For instance, studies have investigated the pH dependency of DSS-mediated cross-linking, demonstrating its utility even in slightly acidic environments (pH 5.0-6.0), which is relevant for studying processes within acidic intracellular compartments like lysosomes nih.govacs.org.

Examples of Diverse DSS Applications:

Application Area Biological System/Condition Key Finding/Purpose Reference
In Situ Structural Biology SARS-CoV-2 proteins in infected human cells Probing the structure of viral proteins in their native context, avoiding artifacts from purification. pnas.org
Organelle-specific Studies Acidic intracellular compartments DSS remains effective at lower pH, enabling structural studies in environments other than the neutral cytosol. nih.govacs.org
Biomaterial Development Hemoglobin polymerization Creating potential red blood cell substitutes by cross-linking hemoglobin, sometimes with bovine serum albumin. researchgate.netnih.gov

| Protein Interaction Fixing | Weak or transient interactions | Stabilizing fleeting protein interactions prior to cell lysis and immunoprecipitation to enable their identification. | wikipedia.org |

Future directions will likely involve applying DSS and other membrane-permeable cross-linkers to more complex systems, such as tissues and whole organisms, to map protein interaction networks on a larger scale nih.gov.

Synergistic Integration with Complementary Structural and Proteomic Technologies

Cross-linking with DSS provides low-to-medium resolution distance restraints that are exceptionally powerful when combined with other structural and proteomic techniques nih.govresearchgate.net. This integrative or hybrid approach allows for the creation of more accurate and comprehensive models of protein complexes nih.gov.

The distance constraints obtained from DSS cross-linking can be used to dock high-resolution crystal structures of individual subunits into the lower-resolution electron density maps from cryo-electron microscopy (cryo-EM) researchgate.netnih.gov. Similarly, XL-MS data provides crucial validation for computational protein models and can guide the interpretation of data from techniques like small-angle X-ray scattering (SAXS) and Nuclear Magnetic Resonance (NMR) spectroscopy nih.govnih.gov.

The flexible and high-throughput nature of XL-MS makes it an ideal partner for the ongoing "resolution revolution" in cryo-EM, helping to define the arrangement of subunits and characterize flexible regions that may be poorly resolved by other methods researchgate.netacs.org. The continued integration of DSS-based XL-MS with these complementary technologies is a key future direction that promises to deliver unprecedented insights into the architecture of complex biological machinery nih.govacs.org.

Q & A

Q. Methodological Tip :

  • Buffer Compatibility : Use pH 7.5 (range 6.5–8.5) to optimize NHS ester reactivity. Avoid amine-containing buffers (e.g., Tris, glycine) during crosslinking to prevent quenching .

Basic: How should DSS be prepared and quenched in cell-based crosslinking experiments?

DSS is water-insoluble and requires dissolution in organic solvents like DMSO or DMF (e.g., 50 mg/mL in DMSO) before dilution into aqueous reaction buffers. Post-crosslinking, reactions are quenched with 50 mM Tris-HCl (pH 7.5) for 30 minutes to block unreacted NHS esters .

Q. Example Protocol :

Dissolve DSS in DMSO (stock: 50 mM).

Add to cell lysates (final concentration: 1–5 mM) and incubate at 4°C for 2 hours.

Quench with Tris-HCl and analyze via SDS-PAGE or western blot .

Advanced: How do researchers optimize DSS concentration to balance crosslinking efficiency and toxicity?

Optimal DSS concentration depends on target protein abundance, lysine accessibility, and experimental context (in vitro vs. cell-based). For CHO cell lysates, concentrations of 1–5 mM are typical, but higher doses may induce non-specific crosslinking or cytotoxicity .

Q. Troubleshooting :

  • Under-crosslinking : Increase DSS concentration or incubation time.
  • Over-crosslinking : Reduce DSS concentration, shorten reaction time, or use lower temperatures (4°C). Validate with negative controls (e.g., no crosslinker) .

Advanced: How can DSS-based crosslinking be integrated with mass spectrometry (MS) to study protein complexes?

DSS is widely used in crosslinking mass spectrometry (XL-MS) to identify proximal residues in protein complexes. Post-crosslinking, proteins are digested with trypsin, and crosslinked peptides are enriched and analyzed via LC-MS/MS. For example, DSS provided structural restraints for mitochondrial protein conformations in situ, revealing flexibility in heat shock protein substrates .

Q. Key Steps :

Crosslink proteins with DSS (1–2 mM, 30 minutes).

Digest with trypsin/Lys-C.

Enrich crosslinked peptides using size-exclusion chromatography.

Analyze using high-resolution MS (e.g., Orbitrap) .

Advanced: How does DSS enable analysis of protein oligomerization states, and what are common pitfalls?

DSS stabilizes transient oligomers by covalently linking subunits. In α-synuclein studies, DSS trapped dimers and a ~57 kDa species (putative trimer/tetramer) in cells. However, denaturing gels alone cannot resolve oligomer stoichiometry unambiguously; MS or mutagenesis is required for validation .

Q. Experimental Design :

  • Use cell-permeable DSS to crosslink native oligomers in live cells.
  • Combine SDS-PAGE with MS to identify crosslinked residues and infer oligomer composition .

Advanced: How can DSS crosslinking resolve contradictions in protein interaction data?

Conflicting interaction data often arise from dynamic or weak interactions. DSS stabilizes these interactions for detection. For instance, DSS crosslinking confirmed Stat1-Stat2 heterodimer formation in uPA-stimulated VSMCs, which was undetectable by co-immunoprecipitation alone .

Q. Validation Strategy :

Crosslink cells under physiological conditions.

Immunoprecipitate complexes and detect crosslinked partners via western blot.

Use site-directed mutagenesis (e.g., lysine-to-arginine) to validate interaction interfaces .

Advanced: What are the limitations of DSS in mapping ligand-receptor interactions?

DSS crosslinking localizes interaction sites but requires epitope mapping for precision. In EGF receptor studies, DSS linked EGF’s N-terminus to Lys-336, identified through endoproteinase digestion and antibody epitope analysis .

Q. Method :

Crosslink ligand-receptor complexes (e.g., 125I-EGF + receptor).

Digest with proteases (e.g., Glu-C) to generate fragments.

Use domain-specific antibodies or MS to identify crosslinked regions .

Advanced: How does DSS compare to other crosslinkers like BS3 or Sulfo-SMCC in structural studies?

Parameter DSS BS3 Sulfo-SMCC
SolubilityOrganic solventsWater-solubleWater-soluble
Spacer Arm11.4 Å11.4 Å16.1 Å
ReactivityAmine-to-amineAmine-to-amineAmine-to-thiol
ToxicityModerateLowLow
ApplicationsIntracellular complexesExtracellular targetsBioconjugation (e.g., antibody-drug conjugates)

DSS is preferred for intracellular studies due to membrane permeability, while BS3/Sulfo-SMCC suit extracellular targets .

Advanced: How can DSS improve antibody-oligonucleotide conjugation strategies?

DSS activates amino-modified oligonucleotides for covalent coupling to antibodies. In one protocol, DSS reacts with ssDNA amines, forming NHS-activated DNA that conjugates to antibody lysine residues. This modular approach enables high-yield conjugates for applications like proximity ligation assays .

Q. Protocol :

Incubate amino-DNA with DSS (250 equivalents) in pH 8.5 buffer.

Purify DSS-activated DNA via HPLC.

Mix with antibodies (pH 7.5) for 2 hours.

Purify conjugates using size-exclusion columns .

Advanced: How do researchers address crosslinking-induced artifacts in structural models?

Crosslinking artifacts (e.g., non-physiological conformations) are mitigated by:

  • Multi-angle validation : Combine XL-MS with cryo-EM or X-ray crystallography.
  • Comparative modeling : Crosslink distance restraints (e.g., <30 Å) refine protein models against PDB structures .
  • Conflict analysis : Cluster crosslinks to distinguish conformational states from random noise .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.